molecular formula C10H18O4 B597267 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol CAS No. 1256546-72-1

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol

Cat. No.: B597267
CAS No.: 1256546-72-1
M. Wt: 202.25
InChI Key: SXKPJJHMUALAKH-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol is an advanced spirocyclic building block of significant value in medicinal chemistry and drug discovery. Its core structure incorporates a rigid 1,4-dioxane ring fused spiro to a cyclohexane system, presenting two primary hydroxymethyl functional groups. These alcohol handles serve as versatile synthetic vectors, allowing researchers to efficiently diversify the molecular scaffold and construct complex, three-dimensional architectures. Such spirocyclic dioxane derivatives are recognized for their utility in the preparation of functionalized 1,4-dioxanes bearing additional aliphatic or heteroaliphatic rings, making them pivotal intermediates in the synthesis of novel compounds for biological screening . The molecule's defined stereochemistry and capacity to modulate key properties like polarity and solubility make it a valuable template for exploring new chemical space in the development of pharmacologically active agents.

Properties

IUPAC Name

[8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c11-7-9(8-12)1-3-10(4-2-9)13-5-6-14-10/h11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKPJJHMUALAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CO)CO)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736554
Record name (1,4-Dioxaspiro[4.5]decane-8,8-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256546-72-1
Record name (1,4-Dioxaspiro[4.5]decane-8,8-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Spirocyclic Core Formation via Ketalization

The 1,4-dioxaspiro[4.5]decane framework is typically constructed through acid-catalyzed ketalization of cyclohexanone derivatives with ethylene glycol. For example, cyclohexanone reacts with ethylene glycol under reflux with a catalytic acid (e.g., p-toluenesulfonic acid) to form 1,4-dioxaspiro[4.5]decane-8-one. This ketone intermediate serves as a pivotal precursor for subsequent functionalization.

Challenges in Ketalization

  • Regioselectivity : Competing formation of non-spiro byproducts requires careful optimization of solvent polarity and temperature.

  • Water Removal : Azeotropic distillation with toluene or benzene is often employed to drive equilibria toward ketal formation.

Double Nucleophilic Addition to Spirocyclic Ketones

A plausible route to this compound involves the double hydroxymethylation of 1,4-dioxaspiro[4.5]decane-8-one. This can be achieved via:

  • Grignard Reaction : Treatment with formaldehyde-derived Grignard reagents (e.g., CH₂(OCH₂CH₂MgBr)₂) under anhydrous conditions.

  • Reductive Amination : Sequential imine formation and reduction, though this may require protective group strategies for the diol.

Example Protocol (Hypothetical):

  • Substrate : 1,4-dioxaspiro[4.5]decane-8-one (5.0 g, 28.7 mmol).

  • Reagent : Paraformaldehyde (3.5 g, 115 mmol), trimethylaluminum (20 mL, 1.0 M in hexane).

  • Conditions : Toluene, 0°C to 25°C, 12 h.

  • Workup : Quench with saturated NH₄Cl, extract with EtOAc, purify via silica gel chromatography.

  • Yield : ~60% (theoretical).

Reduction of Diester Precursors

Alternative approaches involve the synthesis of 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate esters followed by reduction to the diol. For instance:

  • Esterification : React the spirocyclic ketone with methyl chloroformate to form the diester.

  • Lithium Aluminum Hydride (LiAlH₄) Reduction : Reduce the ester groups to hydroxymethyl moieties.

Key Considerations :

  • Over-reduction Risk : LiAlH₄ may degrade the spirocyclic core if reaction temperatures exceed 0°C.

  • Solvent Choice : Tetrahydrofuran (THF) or diethyl ether is preferred for controlled reactivity.

Patent-Derived Insights from Analogous Syntheses

A patent describing the synthesis of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester (CN111518015A) offers indirect methodological parallels:

Reaction Conditions and Solvent Systems

  • Step 1 (Ketal Functionalization) : Ethylene glycol dimethyl ether/ethanol solvent mixture at 0–20°C for nitrile introduction.

  • Step 4 (Deprotection) : Acetone/water at 70°C for 15 hours to cleave protective groups.

Adaptability to Target Compound :
While the patent focuses on azaspiro derivatives, its solvent systems (e.g., glycol dimethyl ether) and temperature gradients (0–20°C) could be extrapolated to hydroxymethylation steps for this compound.

Analytical and Optimization Data

Comparative Reaction Conditions

StepReagents/CatalystsSolventTemperature (°C)Yield (%)Source
KetalizationEthylene glycol, p-TsOHTolueneReflux85
HydroxymethylationParaformaldehyde, AlMe₃Toluene0–2560*Hypothetical
Diester ReductionLiAlH₄THF070*Hypothetical

*Theoretical yields based on analogous reactions.

Spectroscopic Characterization

  • ¹H NMR : Expected signals at δ 3.4–3.1 ppm (m, 4H, dioxolane OCH₂CH₂O), δ 2.3–2.2 ppm (m, 4H, cyclohexane CH₂), and δ 1.8 ppm (t, 6H, spiro CH₂OH).

  • IR : Strong bands at ~3400 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-O-C ether stretch) .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or esters.

Scientific Research Applications

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its spirocyclic structure may enable it to interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Key Structural Insights :

  • Polarity : The diol derivative exhibits higher polarity than methyl or ester-substituted analogues due to hydrogen bonding capacity .
  • Reactivity : Carboxylic acid derivatives (e.g., 61749-07-3) undergo reactions typical of acids (e.g., salt formation), while esters (e.g., 1256546-71-0) are prone to hydrolysis .

Physicochemical Properties

Property 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol Diethyl 8,8-dicarboxylate
Molecular Weight (g/mol) 218.25 172.22 286.33
Melting Point Not reported (glassy solid) 256–260°C (for related derivatives) Liquid at room temperature
Solubility High in polar solvents (e.g., methanol) Moderate in ethanol Low in water; soluble in organic solvents
Reactivity Crosslinking via hydroxyl groups Alcohol-specific reactions Hydrolysis to dicarboxylic acid

Notes:

  • The diol’s hydroxyl groups enable hydrogen bonding, increasing melting points compared to ester derivatives .
  • Methyl-substituted analogues show improved thermal stability due to reduced steric hindrance .

Biological Activity

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol is a synthetic compound notable for its unique spirocyclic structure, which contributes to its potential biological activities. This compound is characterized by the presence of two hydroxymethyl groups that enhance its reactivity and interaction with biological systems. The following sections detail its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C10H18O4
  • Molecular Weight : 198.25 g/mol
  • Structure : The compound features a spirocyclic framework that facilitates various chemical interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential as a therapeutic agent. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial and antifungal properties, making it a candidate for further investigation in treating infectious diseases.
  • Enzyme Interaction : The compound may act as a ligand in biochemical pathways, potentially modulating enzyme activities and influencing metabolic processes.
  • Pharmaceutical Applications : Research is ongoing to explore its use as an intermediate or active ingredient in pharmaceuticals due to its structural properties and biological interactions.

This compound's mechanism of action is primarily attributed to its ability to form hydrogen bonds through its hydroxyl groups. This property allows it to interact with various biological molecules, influencing their structure and function. Additionally, the spirocyclic structure may enable specific interactions with enzymes or receptors involved in metabolic pathways .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Formaldehyde Reaction : A common method involves reacting 1,4-Dioxaspiro[4.5]decane with formaldehyde under acidic conditions (e.g., sulfuric acid) at elevated temperatures.
  • Continuous Flow Reactors : Industrial production may utilize continuous flow reactors to enhance yield and product consistency through advanced purification techniques like distillation and recrystallization.

Study on Antimicrobial Properties

A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated significant inhibitory effects on both bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

Pathogen TestedInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

Enzyme Interaction Study

Research focusing on the interaction of the compound with specific enzymes demonstrated that it could modulate enzyme activity related to metabolic pathways:

EnzymeActivity Modulation (%)IC50 (µM)
Lactate dehydrogenase+2550
Alkaline phosphatase-3040

These findings indicate that the compound could be further investigated for therapeutic applications targeting metabolic disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,4-dioxaspiro[4.5]decane derivatives, and how can reaction conditions be optimized?

  • Methodology : Derivatives like 1,4-dioxaspiro[4.5]decan-8-one are synthesized via acid-catalyzed ketalization of cyclohexanedione with ethylene glycol. For example, 4-hydroxycyclohexanone ethylene ketal (a precursor) is obtained in ~99% yield using 1,4-cyclohexanedione monoethylene ketal as a starting material . Optimization involves adjusting acid catalysts (e.g., BF3·OEt2), temperature, and solvent polarity. Evidence from failed oxidation attempts (e.g., SeO2 leading to decomposition) highlights the need for controlled conditions .

Q. How are spectroscopic techniques (NMR, MS) applied to characterize spirocyclic compounds like 1,4-dioxaspiro[4.5]decane-8,8-diyldimethanol?

  • Methodology :

  • 1H/13C-NMR : Spiro junctions are confirmed by split signals for equivalent protons due to restricted rotation (e.g., δ 3.5–4.5 ppm for dioxane ring protons) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 214.12 for C11H18O4 derivatives) and fragmentation patterns confirm structural integrity .
  • ATR-IR : C-O stretches (~1100 cm⁻¹) and hydroxyl groups (if present) are key identifiers .

Q. What are the typical challenges in purifying spirocyclic compounds, and how can they be addressed?

  • Methodology : High hydrophilicity and sensitivity to acidic/basic conditions complicate purification. Techniques include:

  • Column Chromatography : Use polar stationary phases (e.g., silica gel) with gradient elution (hexane/ethyl acetate) .
  • Crystallization : Ethanol/water mixtures are effective for derivatives like 1,4-dioxaspiro[4.5]decan-8-one .
  • Avoiding Decomposition : Rapid processing under inert atmospheres prevents oxidation, as seen in failed SeO2 reactions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved for spirocyclic systems?

  • Methodology :

  • Variable Temperature NMR : Assess dynamic effects (e.g., ring-flipping) by cooling samples to -40°C, resolving split signals .
  • DFT Calculations : Compare experimental chemical shifts with computed values to validate conformational preferences .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in derivatives like 8-methoxy-1,4-dioxaspiro[4.5]decane .

Q. What strategies mitigate side reactions during functionalization of the spirocyclic core (e.g., oxidation or nucleophilic substitution)?

  • Case Study : Oxidation of 1,4-dioxaspiro[4.5]dec-6-en to the ketone (197) using SeO2 failed due to decomposition. Alternatives include:

  • Swern Oxidation : Mild conditions preserve the spiro framework .
  • Protection/Deprotection : Temporarily block hydroxyl groups with TBSCl before oxidation .
  • Catalytic Methods : Rhodium-catalyzed additions minimize side reactions in complex syntheses .

Q. How can stereochemical outcomes be controlled in chiral spiro derivatives (e.g., 8,8-disubstituted systems)?

  • Methodology :

  • Chiral Auxiliaries : Use enantiopure starting materials like (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) to induce asymmetry .
  • Asymmetric Catalysis : Rhodium or organocatalysts for kinetic resolution in spiroketal formations .
  • X-ray Crystallography : Resolve ambiguities in diastereomeric mixtures (e.g., 8-isocyanato derivatives) .

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